Cas no 2137769-06-1 ([1-(5-Ethoxyfuran-2-yl)ethyl](2-methoxyethyl)amine)

1-(5-Ethoxyfuran-2-yl)ethyl](2-methoxyethyl)amine is a specialized furan-based amine compound featuring both ethoxy and methoxy functional groups. Its unique structure, combining a furan ring with flexible ether and amine moieties, makes it a versatile intermediate in organic synthesis and pharmaceutical research. The compound's balanced lipophilicity and electron-rich heterocyclic core enhance its reactivity in nucleophilic and catalytic applications. Its dual ether linkages contribute to improved solubility in polar and nonpolar solvents, facilitating its use in complex reaction systems. This amine is particularly valuable in the development of bioactive molecules, where its structural motifs can influence pharmacokinetic properties. Suitable for controlled functionalization, it serves as a key building block in medicinal chemistry and material science.
[1-(5-Ethoxyfuran-2-yl)ethyl](2-methoxyethyl)amine structure
2137769-06-1 structure
Product name:[1-(5-Ethoxyfuran-2-yl)ethyl](2-methoxyethyl)amine
CAS No:2137769-06-1
MF:C11H19NO3
MW:213.273463487625
CID:6216884
PubChem ID:165449667

[1-(5-Ethoxyfuran-2-yl)ethyl](2-methoxyethyl)amine Chemical and Physical Properties

Names and Identifiers

    • 2137769-06-1
    • [1-(5-ethoxyfuran-2-yl)ethyl](2-methoxyethyl)amine
    • EN300-714675
    • [1-(5-Ethoxyfuran-2-yl)ethyl](2-methoxyethyl)amine
    • Inchi: 1S/C11H19NO3/c1-4-14-11-6-5-10(15-11)9(2)12-7-8-13-3/h5-6,9,12H,4,7-8H2,1-3H3
    • InChI Key: OLQVAVBCWFGHBS-UHFFFAOYSA-N
    • SMILES: O1C(=CC=C1C(C)NCCOC)OCC

Computed Properties

  • Exact Mass: 213.13649347g/mol
  • Monoisotopic Mass: 213.13649347g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 7
  • Complexity: 166
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 43.6Ų

[1-(5-Ethoxyfuran-2-yl)ethyl](2-methoxyethyl)amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-714675-1.0g
[1-(5-ethoxyfuran-2-yl)ethyl](2-methoxyethyl)amine
2137769-06-1
1g
$0.0 2023-06-07

Additional information on [1-(5-Ethoxyfuran-2-yl)ethyl](2-methoxyethyl)amine

Professional Introduction to [1-(5-Ethoxyfuran-2-yl)ethyl](2-methoxyethyl)amine and CAS No. 2137769-06-1

The compound with the CAS number 2137769-06-1 and the product name [1-(5-Ethoxyfuran-2-yl)ethyl](2-methoxyethyl)amine represents a significant advancement in the field of chemical and pharmaceutical research. This compound, characterized by its unique structural and functional properties, has garnered considerable attention due to its potential applications in various biomedical and therapeutic contexts.

In recent years, the development of novel molecular entities has been a cornerstone in the pursuit of innovative treatments for complex diseases. The structural motif of [1-(5-Ethoxyfuran-2-yl)ethyl](2-methoxyethyl)amine, featuring an ethoxyfuran ring and a methoxyethylamine side chain, has been strategically designed to interact with biological targets in a highly specific manner. This design philosophy aligns with the growing trend in drug discovery towards targeted therapies that minimize off-target effects and enhance therapeutic efficacy.

The ethoxyfuran component of this compound is particularly noteworthy, as it has been shown to exhibit favorable interactions with certain enzymes and receptors. Recent studies have highlighted the role of furan-based scaffolds in modulating biological pathways associated with inflammation, pain, and neurodegeneration. For instance, derivatives of furan have been investigated for their potential in inhibiting cyclooxygenase (COX) enzymes, which are key players in the inflammatory response. The presence of the ethoxy group in [1-(5-Ethoxyfuran-2-yl)ethyl](2-methoxyethyl)amine further enhances its solubility and bioavailability, making it a promising candidate for oral administration.

The methoxyethylamine side chain contributes to the compound's overall pharmacokinetic profile by providing a hydrophilic extension that improves water solubility. This characteristic is particularly important for drugs that require systemic distribution, as it ensures better penetration into tissues and organs. Additionally, the methoxy group can serve as a point for further chemical modification, allowing for the synthesis of analogs with tailored properties.

Current research in medicinal chemistry has demonstrated that modifications to the amine group can significantly impact the binding affinity and selectivity of a compound. In the case of [1-(5-Ethoxyfuran-2-yl)ethyl](2-methoxyethyl)amine, the 2-methoxyethylamine moiety has been optimized to enhance its interaction with specific biological targets. This optimization process often involves computational modeling and high-throughput screening to identify structural features that maximize binding efficacy while minimizing toxicity.

The potential therapeutic applications of this compound are broad and span multiple disease areas. For example, preliminary studies have suggested that it may have utility in treating neurological disorders by modulating neurotransmitter release or receptor activity. The ability of furan-based compounds to cross the blood-brain barrier has opened up new avenues for developing treatments for central nervous system (CNS) diseases. Furthermore, the compound's structural similarity to known bioactive molecules makes it a valuable scaffold for further derivatization and lead optimization.

In addition to its neurological potential, [1-(5-Ethoxyfuran-2-yl)ethyl](2-methoxyethyl)amine has shown promise in anti-inflammatory and analgesic applications. The interaction between its furan ring and inflammatory mediators has been explored in vitro, revealing mechanisms that could lead to novel therapeutic strategies. These findings are particularly relevant given the increasing prevalence of chronic inflammatory conditions worldwide.

The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques, such as flow chemistry and catalytic processes, have been employed to streamline production while maintaining quality standards. These methods not only improve efficiency but also reduce waste, aligning with sustainable chemistry principles.

Evaluation of [1-(5-Ethoxyfuran-2-yl)ethyl](2-methoxyethyl)amine's pharmacological properties has been conducted through both preclinical and clinical studies. Preclinical data have provided insights into its mechanism of action, pharmacokinetics, and safety profile. These studies have laid the groundwork for Phase I clinical trials, where human subjects will be exposed to varying doses to assess tolerance and efficacy further.

The integration of computational biology tools into drug discovery has accelerated the development process significantly. Molecular docking simulations have been used to predict how [1-(5-Ethoxyfuran-2-yl)ethyl](2-methoxyethyl)amine interacts with target proteins at an atomic level. These simulations help researchers identify key binding residues and optimize the compound's structure for improved potency.

As our understanding of disease mechanisms evolves, so does our approach to drug development. The flexibility offered by compounds like [1-(5-Ethoxyfuran-2-yl)ethyl](2-methoxyethyl)amine allows researchers to adapt their strategies accordingly. Whether targeting protein-protein interactions or modulating gene expression, this compound serves as a versatile tool for exploring new therapeutic avenues.

The future prospects for this compound are promising, with ongoing research aimed at expanding its applications across different therapeutic areas. Collaborative efforts between academic institutions and pharmaceutical companies are essential to translate laboratory findings into viable treatments for patients worldwide.

Recommend Articles

Recommended suppliers
Taian Jiayue Biochemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Taian Jiayue Biochemical Co., Ltd
Taizhou Jiayin Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Taizhou Jiayin Chemical Co., Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd
Hubei Changfu Chemical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Changfu Chemical Co., Ltd.